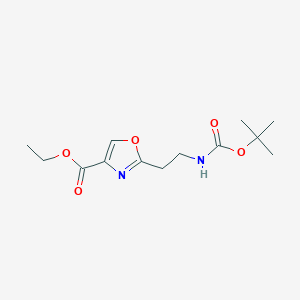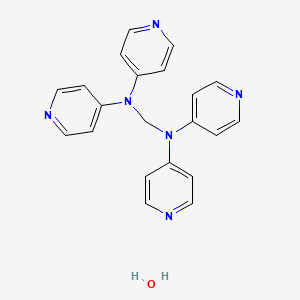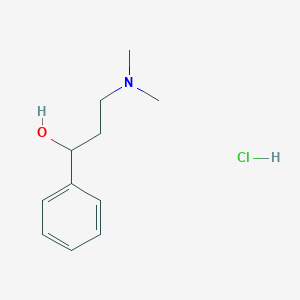
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride is an organic compound with a molecular formula of C11H17NO·HCl. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a dimethylamino group, a phenyl ring, and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride typically involves the reaction of benzaldehyde with dimethylamine and formaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Mixing benzaldehyde, dimethylamine, and formaldehyde in a solvent.
- Passing the mixture through a reactor containing a reducing agent.
- Isolating the product by crystallization and purification.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 3-(Dimethylamino)-1-phenylpropan-1-one
Reduction: 3-(Dimethylamino)-1-phenylpropanamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)phenol
- 3-Dimethylaminoacrolein
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
Uniqueness
3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride is unique due to its combination of a dimethylamino group, a phenyl ring, and a hydroxyl group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds, which may lack one or more of these functional groups.
Propriétés
Numéro CAS |
5424-50-0 |
|---|---|
Formule moléculaire |
C11H18ClNO |
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |
Clé InChI |
NADQJAUBGUEARA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1=CC=CC=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


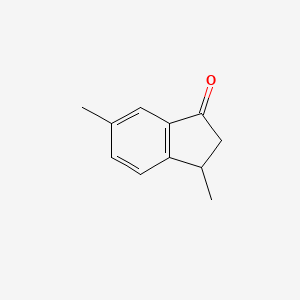
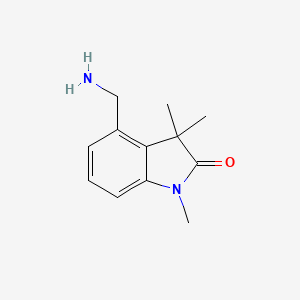


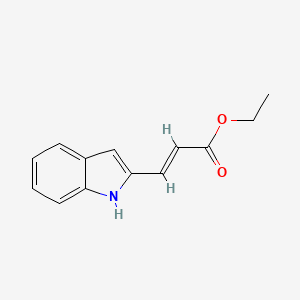
![Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-](/img/structure/B15248726.png)
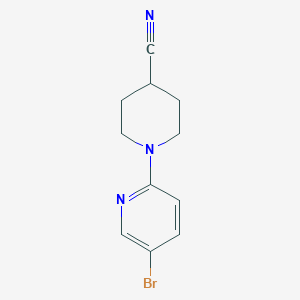
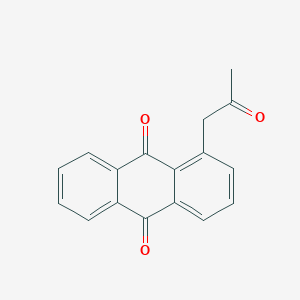
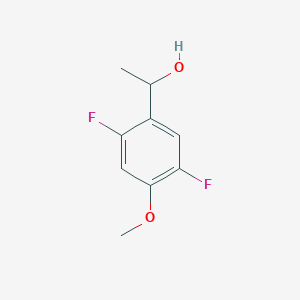
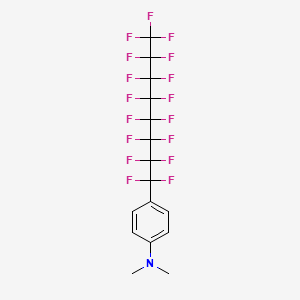
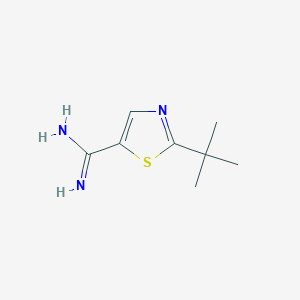
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
